![molecular formula C10H12ClNO2 B2465600 Methyl 3-[(3-chlorophenyl)amino]propanoate CAS No. 42313-47-3](/img/structure/B2465600.png)
Methyl 3-[(3-chlorophenyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[(3-chlorophenyl)amino]propanoate” is a chemical compound with the molecular formula C10H12ClNO2 . It is related to other compounds such as “methyl (S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride” and “methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoate ester group attached to a 3-chlorophenyl group and an amino group . The exact 3D structure is not provided in the search results.科学的研究の応用
GABAB Receptor Antagonism
Methyl 3-[(3-chlorophenyl)amino]propanoate has been studied for its potential as a GABAB receptor antagonist. Research by Abbenante, Hughes, and Prager (1997) explored the synthesis of related compounds which demonstrated weak specific antagonism at the GABAB receptor. This suggests potential applications in neuroscience research, particularly in studying GABAergic signaling (Abbenante et al., 1997).
Fluorescent Derivatisation Agent
In bioanalytical chemistry, the compound has been explored for its use as a fluorescent derivatising agent. Frade et al. (2007) demonstrated that coupling it with amino acids results in derivatives with strong fluorescence, useful in biological assays and molecular labeling (Frade et al., 2007).
Synthesis of Key Pharmaceutical Intermediates
Zhong et al. (1999) described an efficient synthesis method for a key pharmaceutical intermediate, using a compound similar to this compound. This research contributes to the development of new pharmaceuticals, particularly those targeting platelet receptors (Zhong et al., 1999).
Structural Analysis
The structural analysis of compounds similar to this compound provides insights into molecular conformations and intermolecular interactions, as demonstrated in studies by Gowda et al. (2009) and Chen et al. (2014). Such research is vital for understanding the chemical behavior and potential applications of these compounds (Gowda et al., 2009); (Chen et al., 2014).
Corrosion Inhibition
The application of derivatives of this compound in corrosion inhibition was investigated by Vikneshvaran and Velmathi (2017). They found that these compounds effectively inhibit corrosion of stainless steel in acidic environments, indicating potential industrial applications (Vikneshvaran & Velmathi, 2017).
Potential Anticancer Activity
Rayes et al. (2019) synthesized derivatives of this compound with potential anticancer activity. These compounds showed inhibitory actions on cancer cells, opening pathways for further research in oncology (Rayes et al., 2019).
Herbicidal Applications
Shimabukuro et al. (1978) studied a compound structurally related to this compound for its herbicidal effects on certain crops, providing insights into agricultural applications (Shimabukuro et al., 1978).
Antibacterial Properties
Research by Hu et al. (2006) on amino-heterocyclic compounds related to this compound revealed potential antibacterial activities, indicating possible uses in antimicrobial research (Hu et al., 2006).
Biocatalysis in Pharmaceutical Synthesis
Li et al. (2013) used a compound structurally similar to this compound in biocatalysis, an important process in pharmaceutical synthesis. Their work contributes to the development of enantiopure pharmaceutical intermediates (Li et al., 2013).
Nonlinear Optical Applications
Zhang et al. (1994) investigated the growth of crystals containing a compound similar to this compound for applications in nonlinear optics, crucial for developing optical devices (Zhang et al., 1994).
Synthesis and Structure-Activity Correlations
Scott et al. (1993) synthesized and evaluated analogs of this compound for anticonvulsant activity, providing valuable structure-activity correlations in drug development (Scott et al., 1993).
特性
IUPAC Name |
methyl 3-(3-chloroanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIGGVNFTOYVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
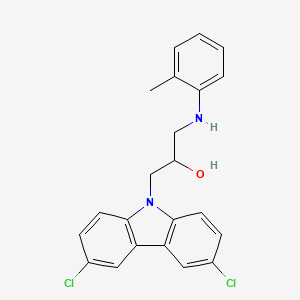
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)
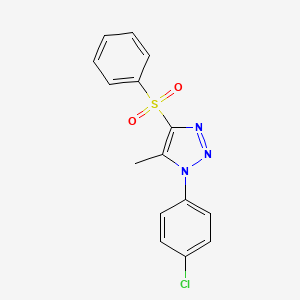
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)

![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)
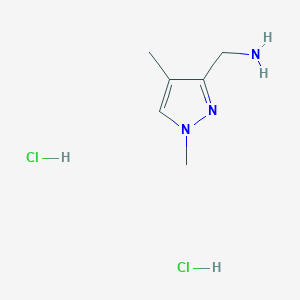
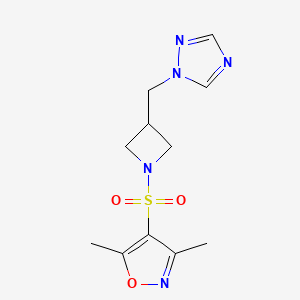
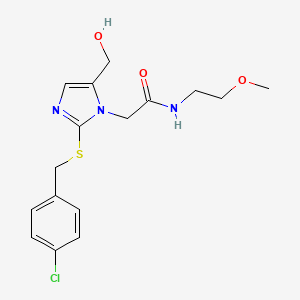
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)
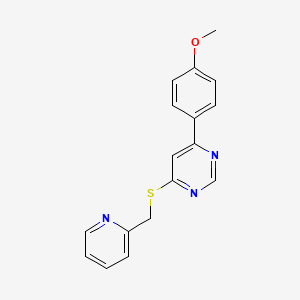
amine](/img/structure/B2465540.png)
